molecular formula C24H25ClN2O B10976074 2-(3-chlorophenyl)-3-methyl-N-(2-methylcyclohexyl)quinoline-4-carboxamide

2-(3-chlorophenyl)-3-methyl-N-(2-methylcyclohexyl)quinoline-4-carboxamide

Cat. No.: B10976074
M. Wt: 392.9 g/mol
InChI Key: IKVNLXRHDXGGLU-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-3-methyl-N-(2-methylcyclohexyl)quinoline-4-carboxamide is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-3-methyl-N-(2-methylcyclohexyl)quinoline-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. Common synthetic routes include the Gould-Jacob, Friedländer, and Skraup reactions. These methods often involve the use of transition metal catalysts, ionic liquids, or green solvents to enhance reaction efficiency and reduce environmental impact .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-3-methyl-N-(2-methylcyclohexyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium azide or other nucleophiles under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully reduced quinoline derivatives.

Scientific Research Applications

2-(3-chlorophenyl)-3-methyl-N-(2-methylcyclohexyl)quinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-3-methyl-N-(2-methylcyclohexyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenylquinoline-4-carboxylic acid derivatives
  • 2-methylquinoline derivatives
  • Thiazole derivatives

Uniqueness

2-(3-chlorophenyl)-3-methyl-N-(2-methylcyclohexyl)quinoline-4-carboxamide is unique due to its specific substitution pattern on the quinoline ring and the presence of the 3-chlorophenyl and 2-methylcyclohexyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C24H25ClN2O

Molecular Weight

392.9 g/mol

IUPAC Name

2-(3-chlorophenyl)-3-methyl-N-(2-methylcyclohexyl)quinoline-4-carboxamide

InChI

InChI=1S/C24H25ClN2O/c1-15-8-3-5-12-20(15)27-24(28)22-16(2)23(17-9-7-10-18(25)14-17)26-21-13-6-4-11-19(21)22/h4,6-7,9-11,13-15,20H,3,5,8,12H2,1-2H3,(H,27,28)

InChI Key

IKVNLXRHDXGGLU-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC(=CC=C4)Cl)C

Origin of Product

United States

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